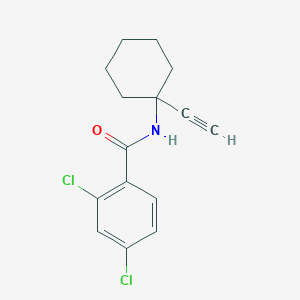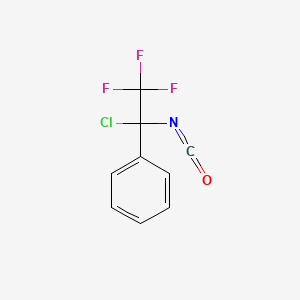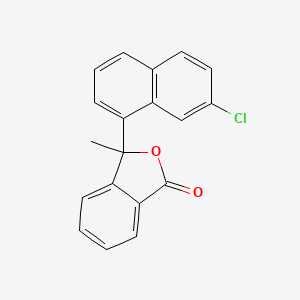
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a chloronaphthalene moiety attached to a benzofuran ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 7-chloronaphthalene with an appropriate acyl chloride, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) as a catalyst, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloronaphthalene moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(7-Bromonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
- 3-(7-Iodonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
- 3-(7-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
Uniqueness
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its bromine, iodine, or fluorine analogs. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s overall properties and applications.
Propiedades
Número CAS |
60786-53-0 |
|---|---|
Fórmula molecular |
C19H13ClO2 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
3-(7-chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13ClO2/c1-19(16-7-3-2-6-14(16)18(21)22-19)17-8-4-5-12-9-10-13(20)11-15(12)17/h2-11H,1H3 |
Clave InChI |
VEYAOYHQVUTHDY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



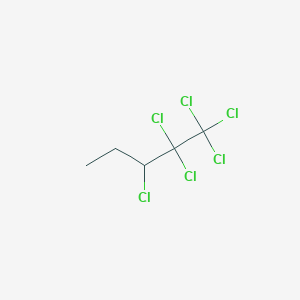
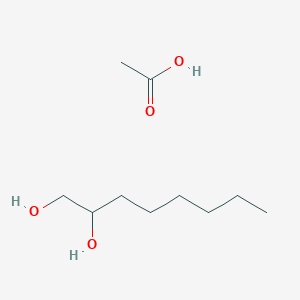
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
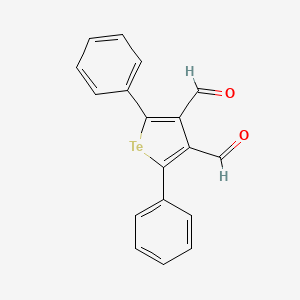
![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
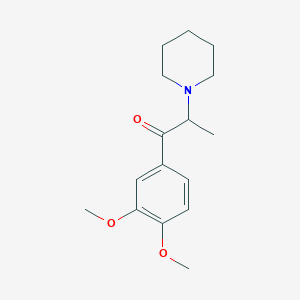
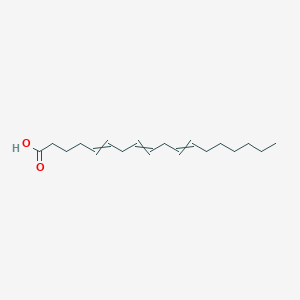
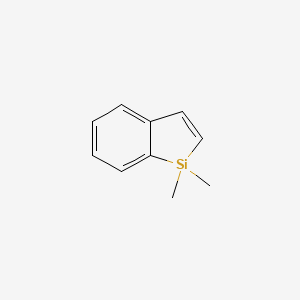
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
